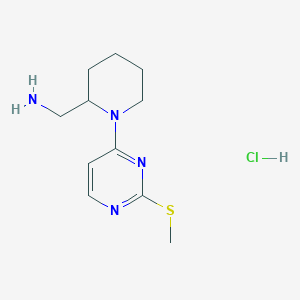(1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13432015
Molecular Formula: C11H19ClN4S
Molecular Weight: 274.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19ClN4S |
|---|---|
| Molecular Weight | 274.81 g/mol |
| IUPAC Name | [1-(2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H18N4S.ClH/c1-16-11-13-6-5-10(14-11)15-7-3-2-4-9(15)8-12;/h5-6,9H,2-4,7-8,12H2,1H3;1H |
| Standard InChI Key | RKPISBHHXRZPIH-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CC(=N1)N2CCCCC2CN.Cl |
| Canonical SMILES | CSC1=NC=CC(=N1)N2CCCCC2CN.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s systematic name, (1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride, reflects its intricate structure:
-
Core scaffold: A piperidine ring (six-membered amine) fused to a pyrimidine ring (six-membered heterocycle with two nitrogen atoms).
-
Substituents:
-
A methylthio group (-SMe) at the 2-position of the pyrimidine ring.
-
A methanamine (-CH2NH2) group attached to the piperidine ring.
-
Hydrochloride salt form to enhance solubility and stability.
-
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H19ClN4S | |
| Molecular Weight | 274.81 g/mol | |
| CAS Number | 1420869-90-4 | |
| Salt Form | Hydrochloride |
The pyrimidine ring contributes to planar aromaticity, while the piperidine moiety introduces conformational flexibility, enabling potential interactions with biological targets .
Synthesis and Physicochemical Properties
Synthetic Routes
While detailed synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:
-
Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters or amidines to introduce the methylthio group .
-
Piperidine Functionalization: Nucleophilic substitution or reductive amination to attach the methanamine group .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Critical intermediates may include 2-(methylthio)pyrimidin-4-amine and piperidin-2-ylmethanamine precursors .
Industrial and Research Applications
Chemical Intermediates
The compound serves as a building block in synthesizing more complex molecules. For example, similar structures are used in developing kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
Drug Discovery
Its structural features align with "privileged scaffolds" in medicinal chemistry, enabling rapid diversification for high-throughput screening . Patent CA2629336A1 highlights pyrimidine-piperidine hybrids as IKK-β inhibitors for inflammatory diseases .
Challenges and Future Directions
Metabolic Stability
The methylthio group may undergo oxidation to sulfoxide or sulfone metabolites, potentially altering activity . Strategies to mitigate this include substituting with bioisosteres (e.g., methyl sulfone) or prodrug approaches .
Target Identification
Proteomic studies are needed to elucidate precise mechanisms. Computational docking could predict interactions with CDKs, PDEs, or microbial enzymes .
In Vivo Efficacy
Pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity studies are critical next steps. Rodent models of cancer or infection would validate therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume